molecular formula C2H10Cl2N2O2 B12512529 [2-(Ammoniooxy)ethoxy]azanium dichloride

[2-(Ammoniooxy)ethoxy]azanium dichloride

Cat. No.: B12512529
M. Wt: 165.02 g/mol
InChI Key: IIZDWPZRSREKKY-UHFFFAOYSA-L
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Description

[2-(Ammoniooxy)ethoxy]azanium dichloride is a high-purity quaternary ammonium compound intended for research and development purposes. Compounds in this class are of significant scientific interest due to their diverse applications. They are widely utilized as precursors in organic synthesis, particularly in the development of ionic liquids, which are valued for their low volatility and potential as green solvents . Certain quaternary ammonium salts also exhibit antimicrobial properties, acting by disrupting microbial cell membranes, and are studied for their efficacy against various bacteria and enveloped viruses . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct a thorough risk assessment before handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H10Cl2N2O2

Molecular Weight

165.02 g/mol

IUPAC Name

2-azaniumyloxyethoxyazanium;dichloride

InChI

InChI=1S/C2H10N2O2.2ClH/c3-5-1-2-6-4;;/h1-2H2,3-4H3;2*1H/q+2;;/p-2

InChI Key

IIZDWPZRSREKKY-UHFFFAOYSA-L

Canonical SMILES

C(CO[NH3+])O[NH3+].[Cl-].[Cl-]

Origin of Product

United States

Synthetic Methodologies for 2 Ammoniooxy Ethoxy Azanium Dichloride

Precursor Synthesis and Purification Strategies

The primary precursor for the synthesis of [2-(Ammoniooxy)ethoxy]azanium dichloride is O,O'-(ethane-1,2-diyl)bis(hydroxylamine), also known as 1,2-bis(aminooxy)ethane (B3053810) nih.gov. The synthesis of this precursor is a critical first step. While various synthetic routes to similar bis(aminooxy)alkanes have been explored, a common strategy involves the reaction of ω,ω′-dibromoalkanes with N-hydroxyphthalimide, followed by hydrolysis researchgate.net. This method provides a reliable pathway to obtain the free ω,ω′-bis(aminooxy)alkanes researchgate.net.

Following the synthesis, purification of the precursor is essential to ensure high yields and purity in the subsequent steps. Purification of the dihydrochloride (B599025) salt of the precursor, O,O'-(ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride, can be achieved through recrystallization sigmaaldrich.com. The process typically involves dissolving the crude product in a suitable solvent and allowing it to crystallize, which helps in removing impurities. The mother liquor can often be used in subsequent purification operations to maximize yield sigmaaldrich.com. For ammonium (B1175870) salts in general, purification can also involve treatment with agents to remove specific impurities, such as iron, followed by filtration and crystallization sigmaaldrich.com. Another patented method for purifying ammonium salts from organic and inorganic contaminants involves heating an aqueous solution to precipitate non-solvent type organic substances, followed by separation and subsequent purification of the ammonium salt through methods like evaporation, crystallization, ion exchange, or sublimation researchgate.net.

The purity of the precursor can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Optimized Reaction Pathways and Conditions for this compound Formation

The formation of this compound from its precursor, O,O'-(ethane-1,2-diyl)bis(hydroxylamine), involves the quaternization of the terminal aminooxy groups and subsequent formation of the dichloride salt. This transformation is typically achieved through reaction with a suitable alkylating agent followed by treatment with hydrochloric acid.

The choice of solvent and reaction temperature are critical parameters that significantly influence the rate and outcome of the quaternization reaction. For the synthesis of quaternary ammonium salts from amines, solvents such as acetonitrile (B52724) are commonly employed mdpi.com. The reaction temperature is often elevated to facilitate the reaction; for instance, heating at 70 °C has been used in the synthesis of oxolane ammonium salts mdpi.com. In the preparation of other ammonium salts, reaction temperatures can range from room temperature to 80 °C, depending on the reactivity of the substrates mdpi.com. Optimization of these conditions is crucial to ensure complete reaction and minimize the formation of byproducts.

The stoichiometry of the reactants plays a vital role in the synthesis. In the formation of quaternary ammonium salts, an excess of the alkylating agent may be used to drive the reaction to completion mnstate.edu. Subsequently, the reaction with hydrochloric acid to form the dichloride salt is a neutralization reaction where the stoichiometry is critical to ensure the formation of the desired salt libretexts.orgyoutube.compearson.com. The yield of the final product is dependent on the efficiency of both the quaternization and the salt formation steps. For analogous syntheses of ammonium salts, yields can vary significantly based on the specific substrates and reaction conditions.

The following table provides a hypothetical overview of the reactants and their roles in the synthesis:

ReactantRole
O,O'-(ethane-1,2-diyl)bis(hydroxylamine)Starting precursor
Alkylating Agent (e.g., Methyl Iodide)Quaternizing agent for the aminooxy groups
Hydrochloric AcidForms the dichloride salt
Solvent (e.g., Acetonitrile)Reaction medium

Scalability and Sustainable Synthetic Approaches for this compound

The successful laboratory-scale synthesis of this compound opens the door for its potential application in various fields, necessitating the development of scalable and sustainable manufacturing processes. This section explores the key considerations for transitioning the proposed synthetic routes to an industrial scale while minimizing environmental impact.

A plausible and scalable synthetic approach for this compound can be conceptualized in a multi-step process, beginning with readily available starting materials. A potential pathway involves the initial protection of hydroxylamine (B1172632), followed by a Williamson ether synthesis-type reaction with a suitable dihaloethane, deprotection, and subsequent quaternization.

Proposed Synthetic Pathway:

Protection of Hydroxylamine: The synthesis would likely commence with the protection of the amino group of hydroxylamine. A common protecting group for this purpose is the phthalimide (B116566) group, which can be introduced by reacting hydroxylamine with phthalic anhydride (B1165640) to form N-hydroxyphthalimide. This step is crucial to prevent undesired side reactions at the nitrogen atom in the subsequent steps.

Synthesis of the Bis(phthalimidooxy)ethane Intermediate: The N-hydroxyphthalimide can then be subjected to O-alkylation. A likely method involves reacting two equivalents of N-hydroxyphthalimide with one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base. This reaction would proceed via a Williamson ether synthesis mechanism to yield 1,2-bis(phthalimidooxy)ethane.

Deprotection to form O,O'-(Ethane-1,2-diyl)bis(hydroxylamine): The phthalimide protecting groups can be removed by hydrazinolysis, treating the 1,2-bis(phthalimidooxy)ethane with hydrazine (B178648) hydrate. This step cleaves the protecting groups to yield the free bis(aminooxy)alkane, O,O'-(ethane-1,2-diyl)bis(hydroxylamine), and phthalhydrazide (B32825) as a byproduct.

Quaternization to this compound: The final step involves the quaternization of the terminal aminooxy groups. This is a challenging step as the nitrogen in an aminooxy group is less nucleophilic than in a typical amine. The quaternization would likely require a strong alkylating agent. However, for the formation of the dichloride salt of the parent ammoniooxy groups, a direct reaction with a source of chloronium ions or a two-step process involving quaternization followed by anion exchange would be necessary. A more direct, albeit challenging, approach would be the controlled reaction with a reagent that can deliver a positive charge and a chloride counter-ion. Given the desired product, a more plausible final step would be protonation with hydrochloric acid to form the corresponding bis(hydroxylammonium) dichloride, which is structurally related to the target compound. The formation of a true "azanium" without substitution on the nitrogen, from an aminooxy group, is not a standard transformation. For the purpose of this article, we will consider the formation of the bis(hydroxylammonium) dichloride via protonation.

Scalability Considerations:

The transition of this synthetic sequence from the laboratory to an industrial scale presents several challenges and opportunities. The choice of reagents and reaction conditions is paramount for ensuring a safe, efficient, and cost-effective process.

Reagent Selection and Cost: The starting materials, such as hydroxylamine, phthalic anhydride, and 1,2-dihaloethanes, are bulk chemicals, which is advantageous for large-scale synthesis. The cost and availability of the base used in the Williamson ether synthesis (e.g., potassium carbonate, sodium hydride) and the solvent are also critical factors.

Reaction Conditions and Safety: The Williamson ether synthesis may require elevated temperatures, and the use of flammable solvents would necessitate appropriate engineering controls on a large scale. The hydrazinolysis step is exothermic and involves hydrazine, which is toxic and requires careful handling and containment.

Process Optimization: To improve scalability, a thorough optimization of reaction parameters such as temperature, reaction time, and stoichiometry is essential. The use of phase-transfer catalysts could enhance the rate of the O-alkylation step, potentially allowing for milder reaction conditions and easier separation.

Sustainable Synthetic Approaches:

Incorporating principles of green chemistry is crucial for the development of an environmentally responsible synthesis of this compound.

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Efforts should be made to replace hazardous solvents with greener alternatives. For example, exploring the use of water, supercritical fluids, or ionic liquids as reaction media could be beneficial. Recent research has highlighted the use of greener solvents in similar reactions, which could be adapted for this synthesis. organic-chemistry.org

Catalytic Methods: The development of catalytic methods for the key bond-forming steps would be a significant advancement in sustainability. For instance, a catalytic O-alkylation process would reduce the amount of waste generated from stoichiometric reagents. mdpi.com Similarly, catalytic methods for the quaternization step, if a suitable catalyst can be identified, would be highly desirable.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another key aspect of sustainable synthesis. This can be achieved by using highly efficient catalysts that allow for lower reaction temperatures and shorter reaction times.

Interactive Data Table: Comparison of Potential Synthetic Parameters

Synthetic StepParameterConventional ApproachScalable/Sustainable AlternativeRationale for Alternative
O-AlkylationBaseSodium Hydride (NaH)Potassium Carbonate (K2CO3) with Phase-Transfer CatalystSafer handling, lower cost, and improved reaction rates.
SolventDimethylformamide (DMF)Acetonitrile or a greener solvent like Cyrene™Reduced toxicity and easier removal/recycling.
TemperatureHigh Temperature (e.g., >100 °C)Lower Temperature (e.g., 60-80 °C)Energy savings and improved safety profile.
DeprotectionReagentHydrazine HydrateAlternative cleavable protecting groups (e.g., acid-labile)Avoids the use of highly toxic hydrazine.
ByproductPhthalhydrazideVolatile or easily recyclable byproductsImproved atom economy and easier purification.
Final Salt FormationMethodProtonation with excess HClControlled addition of stoichiometric HCl in a suitable solventBetter control over the final product's purity and stoichiometry.

Chemical Reactivity and Derivatization of 2 Ammoniooxy Ethoxy Azanium Dichloride

Reactivity of the Ammoniooxy Moiety in [2-(Ammoniooxy)ethoxy]azanium Dichloride

The ammoniooxy group (H₂N-O-) is a derivative of hydroxylamine (B1172632), where the hydrogen of the hydroxyl group is replaced by an ethoxyazanium group. The reactivity of this moiety is centered on the nitrogen atom's lone pair of electrons.

Nucleophilic Reactions and Substitution Patterns

The nitrogen atom in the ammoniooxy group possesses a lone pair of electrons, rendering it nucleophilic. msu.eduyoutube.com This characteristic allows it to participate in reactions with various electrophiles. For instance, it can react with aldehydes and ketones to form oxime ethers. The reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration.

Amines are generally more nucleophilic than their alcohol counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair more available for donation. msu.edu The reactivity of the ammoniooxy group is expected to be comparable to that of other alkoxyamines.

Alkylation of the ammoniooxy nitrogen is also a feasible reaction. Treatment with alkyl halides (R-X) can lead to the formation of N-alkylated or N,N-dialkylated products, which would result in a quaternized, positively charged nitrogen center. msu.edu Acylation with acyl chlorides or anhydrides is another potential reaction, yielding N-acylated derivatives. libretexts.org

Redox Chemistry and Oxidation-Reduction Potentials

The redox chemistry of the ammoniooxy group is complex due to the multiple oxidation states of nitrogen. The nitrogen in the H₂N-O- group is in a low oxidation state and can be oxidized. The oxygen atom is in its usual -2 oxidation state. msu.edu

While specific oxidation-reduction potentials for this compound are not documented, the ammoniooxy moiety can, in principle, be oxidized by strong oxidizing agents. The products of such oxidation would depend on the reaction conditions and the oxidant used. Conversely, the group is generally stable towards reduction.

Reactivity of the Azanium Moiety in this compound

The azanium moiety in this compound is a quaternary ammonium (B1175870) cation. wikipedia.org The nitrogen atom is bonded to four other atoms (in this case, likely three hydrogen atoms and the ethoxy group, forming an -O-CH₂-CH₂-NH₃⁺ structure), and thus carries a permanent positive charge.

Acid-Base Equilibria and Protonation States

The azanium cation is the conjugate acid of a primary amine. nih.gov It exists in its protonated form. The pKa of an ammonium ion is a measure of the basicity of its corresponding amine. youtube.comyoutube.com While the specific pKa for the deprotonation of the azanium group in this compound is not available, it can be estimated by comparison with similar structures. Alkylammonium ions typically have pKa values in the range of 9 to 11. youtube.com

Table 1: Typical pKa Values of Related Ammonium Ions

Ammonium IonConjugate BaseTypical pKa
Ammonium (NH₄⁺)Ammonia (NH₃)9.25
Methylammonium (CH₃NH₃⁺)Methylamine (CH₃NH₂)10.66
Ethylammonium (CH₃CH₂NH₃⁺)Ethylamine (CH₃CH₂NH₂)10.75

This table provides context for the expected pKa of the azanium moiety based on common alkylammonium ions.

Amination and Quaternization Reactions

As the azanium moiety is a quaternary ammonium group, it is already in a fully alkylated/protonated state at the nitrogen center. Therefore, it cannot undergo further amination or quaternization reactions. msu.eduwikipedia.org Quaternary ammonium cations are generally unreactive toward even strong electrophiles. wikipedia.org

However, under harsh conditions, such as in the presence of very strong bases or nucleophiles, dealkylation of quaternary ammonium salts can occur. wikipedia.org For this compound, this could potentially involve the cleavage of the C-N bond.

Intramolecular and Intermolecular Reactions of this compound

The bifunctional nature of this molecule allows for the possibility of both intramolecular and intermolecular reactions.

Intermolecularly, the dicationic nature of the compound suggests strong ionic interactions with nucleophiles and other negatively charged species. The chloride counter-ions can be exchanged with other anions. In the presence of a strong base, an acid-base reaction will occur, leading to the deprotonation of the azanium group. youtube.com

Intramolecular reactions could potentially occur between the ammoniooxy and azanium moieties, although this would likely require specific conditions to overcome the electrostatic repulsion between the two positively charged (or potentially neutral and positively charged) centers. The flexible ethoxy linker could allow for conformations that bring the two functional groups into proximity, potentially leading to cyclization or rearrangement reactions under certain circumstances.

One notable reaction of quaternary ammonium salts is the Hofmann elimination, an elimination reaction that forms alkenes. libretexts.orglibretexts.org This reaction requires the presence of a beta-hydrogen relative to the ammonium group and is carried out in the presence of a strong base, typically by heating the corresponding hydroxide (B78521) salt. libretexts.orglibretexts.org In the case of this compound, the ethoxy bridge contains beta-hydrogens, making a Hofmann-type elimination a theoretical possibility, which would lead to the cleavage of the C-O bond and the formation of ethene, water, and the corresponding amine.

Strategies for Derivatization of this compound

The derivatization of this compound primarily involves the reaction of its nucleophilic aminooxy groups. These strategies can be broadly categorized into covalent modifications to form various analogs and functional group interconversions of its precursors to introduce diverse chemical functionalities.

Covalent Modifications and Analog Synthesis

The two primary aminooxy groups of this compound are potent nucleophiles, readily reacting with a variety of electrophiles to form stable covalent bonds. This reactivity is the foundation for the synthesis of a wide array of derivatives and analogs.

One of the most common covalent modifications is the reaction with carbonyl compounds, such as aldehydes and ketones, to form bis-oxime ethers. This reaction is typically carried out with the free base, 1,2-bis(aminooxy)ethane (B3053810), which can be generated in situ or used directly. The reaction is often acid-catalyzed and proceeds with the elimination of water. youtube.com The bifunctional nature of the reagent allows for the creation of symmetrical bis-oximes, which can act as ligands for metal ions or as building blocks for larger supramolecular structures.

The aminooxy groups also react readily with other electrophilic reagents. For instance, reaction with acyl chlorides leads to the formation of N,N'-diacyl derivatives. libretexts.org Similarly, reaction with isocyanates yields the corresponding bis-urea derivatives. These reactions provide straightforward methods for introducing a variety of substituents onto the core structure.

The bifunctionality of 1,2-bis(aminooxy)ethane makes it a valuable component in the synthesis of macrocyclic compounds. By reacting it with bifunctional electrophiles, such as dicarbonyl compounds or dihalides, macrocycles of varying sizes and functionalities can be constructed. For example, the (2+2) template condensation with pyridine-2,6-dicarboxaldehyde in the presence of a metal template like Pb(SCN)₂ leads to the formation of a macrocyclic Schiff base ligand.

Furthermore, this compound and its derivatives are utilized in bioconjugation chemistry. The aminooxy group can react with an aldehyde or ketone on a biomolecule to form a stable oxime linkage. This "aminooxy click chemistry" allows for the bis-homo or bis-hetero conjugation of various biologically relevant ligands to molecules like oligonucleotides. nih.gov

Table 1: Examples of Covalent Modifications of 1,2-Bis(aminooxy)ethane
ElectrophileReagent TypeProduct TypeApplication/Reference
Aldehydes/KetonesCarbonyl CompoundBis-oximeLigand Synthesis, Characterization of Carbonyls youtube.com
Acyl ChloridesAcylating AgentBis-amideOrganic Synthesis libretexts.org
IsocyanatesIsocyanateBis-ureaPolymer and Materials Science nih.gov
Pyridine-2,6-dicarboxaldehydeDicarbonyl CompoundMacrocyclic Schiff BaseSupramolecular Chemistry
Aldehyde/Ketone on BiomoleculeBioconjugation PartnerOxime-linked BioconjugateOligonucleotide Therapeutics nih.gov

Functional Group Interconversions with this compound Precursors

The synthesis of this compound and its analogs often involves the manipulation of precursor molecules through various functional group interconversions. These transformations allow for the strategic introduction of the key aminooxy functionalities.

A common precursor for the synthesis of 1,2-bis(aminooxy)ethane is 1,2-dichloroethane. The conversion can be achieved through a series of steps, for example, by first converting it to 1,2-dibromoethane (B42909), followed by reaction with a suitable hydroxylamine equivalent. quora.com Another approach involves the reaction of ethylene (B1197577) glycol with 2-chloronitrobenzene to form 1,2-bis-(2-nitrophenoxy)-ethane, which can then be further transformed. google.com

The protection of the aminooxy groups is a crucial strategy in the synthesis of more complex derivatives. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and can be introduced by reacting the aminooxy compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). biosynth.com This protection allows for selective reactions at other sites of a molecule. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions.

The synthesis of hydroxylamines themselves can be achieved through the oxidation of secondary amines using reagents like dimethyldioxirane. google.com This method offers a direct route to N-substituted hydroxylamines which can be precursors to more complex aminooxy compounds.

Furthermore, functional group interconversions on the ethylene glycol backbone of the precursors can introduce additional functionality. For instance, the synthesis of 9,9'-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an impurity of acyclovir, starts from N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide and utilizes a precursor derived from ethylene glycol. nih.gov

Table 2: Examples of Functional Group Interconversions in the Synthesis of this compound Precursors
Starting MaterialTransformationReagents/ConditionsProduct FeatureReference
1,2-DichloroethaneDehydrohalogenation/Alkynationalc. KOH, NaNH₂Formation of Acetylene (intermediate) quora.com
Ethylene GlycolEtherification2-Chloronitrobenzene, Alkali Metal HydroxideFormation of a Bis-nitro-aromatic ether google.com
Amine/Aminooxy GroupN-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Protected Aminooxy Group biosynth.com
Secondary AmineOxidationDimethyldioxiraneFormation of N-substituted Hydroxylamine google.com
Ethylene GlycolChlorinationHCl gas, ParaformaldehydeFormation of 1,2-Bis-chloromethoxyethane nih.gov

Theoretical and Computational Investigations of 2 Ammoniooxy Ethoxy Azanium Dichloride

Electronic Structure and Bonding Analysis of [2-(Ammoniooxy)ethoxy]azanium Dichloride

The electronic landscape of this compound is defined by the presence of two positively charged ammoniooxy groups separated by an ethoxy linker. This dicationic nature significantly influences its bonding, charge distribution, and reactivity.

The positive charges in [2-(Ammoniooxy)ethoxy]azanium are primarily localized on the nitrogen atoms of the two ammoniooxy groups. This localization is a consequence of the protonation of the amino groups of the parent diamine. The presence of these charges creates a significant electrostatic potential, with the regions around the ammoniooxy groups being highly positive.

Computational studies on similar protonated amines and alkoxyamines support this charge distribution model. nih.govnih.gov For instance, the nitrogen K-edge spectra of protonated aromatic amines show that the electronic structure around the protonated amine group is largely decoupled from the rest of the molecule, indicating a localized positive charge. nih.gov The electron-withdrawing nature of the protonated amino groups will also induce a positive dipole moment along the N-O-C-C-O-N backbone of the molecule. The two chloride counter-ions will be positioned in close proximity to the positive centers to achieve electrostatic neutrality.

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the dicationic nature and the presence of heteroatoms will dictate the characteristics of these orbitals.

The HOMO is expected to be localized on the oxygen atoms, specifically their lone pair electrons, as they are the most electron-rich centers in the dication. The LUMO, on the other hand, will likely be centered on the antibonding orbitals of the N-O and C-O bonds, particularly those associated with the positively charged ammoniooxy groups.

The energy gap between the HOMO and LUMO is anticipated to be relatively large, suggesting a degree of kinetic stability for the molecule. However, the low-lying LUMO will make the compound a good electron acceptor, predisposing it to reactions with nucleophiles. The specific energy levels of the HOMO and LUMO would need to be determined through quantum chemical calculations, which would also reveal the precise spatial distribution of these orbitals.

Conformational Analysis and Torsional Energetics of this compound

A detailed conformational analysis would involve mapping the potential energy surface as a function of these dihedral angles. It is expected that several low-energy conformers exist. The relative energies of these conformers will be governed by a balance of steric hindrance between the ammoniooxy groups and electrostatic repulsion between the two positive charges.

Studies on analogous flexible molecules, such as 1,3-difluorinated alkanes, have shown that the conformational profile is strongly influenced by the polarity of the medium. nih.gov For this compound, a polar solvent would help to stabilize conformers where the positive charges are further apart, minimizing electrostatic repulsion. Intramolecular hydrogen bonding between the ammoniooxy groups and the ether oxygen atoms could also play a role in stabilizing certain conformations.

To accurately predict the dominant conformers and the energy barriers for rotation, computational methods such as Density Functional Theory (DFT) would be required. nih.gov Such calculations would provide the Boltzmann population of each conformer at a given temperature. nih.gov

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

The reactivity of this compound is expected to be dominated by its dicationic nature. Potential transformations could include nucleophilic substitution reactions, elimination reactions, and decomposition pathways.

Computational modeling can be employed to investigate the mechanisms of these reactions. This involves locating the transition state structures and calculating the activation energies for different reaction pathways. For example, the reaction with a nucleophile would likely proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the oxygen, leading to the displacement of an ammoniooxy group.

The stability of the C-O and N-O bonds is a critical factor. The bond dissociation energy (BDE) of the N-O bond in alkoxyamines is known to be relatively low, and this can be further influenced by the substitution pattern. chimia.ch In the case of this compound, the protonation of the amino group is expected to have a significant effect on the C-O bond homolysis. rsc.org

Theoretical studies on the redox chemistry of related nitroxide radicals and oxoammonium cations have shown that intermediate steps involving discrete nitrenium cations can be explored using DFT computations. researchgate.net Similar approaches could be applied to model the transformations of this compound.

Spectroscopic Parameter Prediction and Theoretical Interpretation for this compound (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can provide valuable predictions of the spectroscopic properties of this compound, aiding in its potential identification and characterization.

NMR Chemical Shifts:

The 1H and 13C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net The chemical shifts of the protons and carbons in the ethoxy backbone will be influenced by the electron-withdrawing ammoniooxy groups. The protons on the carbons adjacent to the oxygen atoms are expected to be deshielded and appear at a higher chemical shift. The chemical shifts will also be sensitive to the conformational state of the molecule, and a Boltzmann-averaged spectrum over the populated conformers would provide the most accurate prediction. nih.gov

Vibrational Frequencies:

The infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. Theoretical calculations can predict the frequencies and intensities of these modes. uzh.chnih.govnih.gov Key vibrational signatures for this compound would include:

N-H stretching and bending vibrations from the ammonio groups.

C-O and C-C stretching vibrations from the ethoxy backbone.

N-O stretching vibrations.

Advanced Analytical Methodologies in the Study of 2 Ammoniooxy Ethoxy Azanium Dichloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex [2-(Ammoniooxy)ethoxy]azanium Dichloride Systems

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like this compound in solution. In the ¹H NMR spectrum of an ammonium (B1175870) salt, the presence of a signal for the ammonium proton is a key indicator, which would be absent in the corresponding free amine base. researchgate.net Similarly, the chemical shifts of protons and carbons near the positively charged nitrogen atoms are expected to be shifted downfield compared to a neutral amine. researchgate.net For complex systems, one-dimensional NMR spectra can be crowded, necessitating multi-dimensional techniques for unambiguous signal assignment.

A hypothetical ¹H NMR data table for this compound is presented below to illustrate expected chemical shifts.

Proton Assignment Hypothetical Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H₃N⁺-O-7.50br s-
-O-CH ₂-CH₂-O-3.95t5.2
-O-CH₂-CH ₂-O-3.80t5.2
-O-CH₂-CH ₂-NH₃⁺4.10t5.0
-CH₂-NH ₃⁺8.20br s-

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for assembling the molecular structure of this compound by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. For instance, a cross-peak would be observed between the protons of the adjacent methylene (B1212753) (-CH₂-) groups in the ethoxy chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals corresponding to each protonated carbon in the molecule's backbone.

Solid-State NMR for Polymorphic Forms of this compound

Solid-state NMR (ssNMR) is a powerful method for characterizing materials in their solid form, providing insights into structure, disorder, and dynamics at an atomic level. wustl.edunih.gov For a compound like this compound, which may exist in different polymorphic forms (i.e., different crystal packing arrangements), ssNMR can be used to distinguish between these forms. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environment of the nuclei. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines. wustl.edu For instance, ¹⁵N CP-MAS could be used to differentiate between the two distinct nitrogen environments (the ammoniooxy and the azanium groups). wustl.edu

Mass Spectrometry for Mechanistic Pathway Elucidation and Isotopic Labeling Studies of this compound

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. youtube.com For nitrogen-containing compounds, electrospray ionization (ESI) is a well-suited ionization technique. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a multi-step process used to determine the structure of a molecule. youtube.com In an MS/MS experiment, the molecular ion of this compound would first be selected. nih.gov This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. youtube.com This process helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. youtube.comnih.gov

Below is a table of hypothetical MS/MS fragmentation data for the dication of this compound.

Precursor Ion (m/z) Hypothetical Fragment Ion (m/z) Proposed Neutral Loss
[M]²⁺[M - NH₃]²⁺NH₃
[M]²⁺[M - H₂NO]²⁺H₂NO
[M]²⁺[C₂H₇NO]⁺C₂H₇N₂OCl₂
[M]²⁺[C₂H₈N]⁺C₂H₆N₂O₂Cl₂

High-Resolution Mass Spectrometry for Exact Mass Determination of this compound Products

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to several decimal places). youtube.com This allows for the calculation of a unique elemental formula, which is critical for confirming the identity of newly synthesized compounds or reaction products. youtube.com The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, while a molecule with an even number of nitrogen atoms (or none) will have an even nominal molecular weight. youtube.com HRMS provides a much higher level of confidence in the assigned molecular formula beyond this simple rule. youtube.com

X-ray Crystallography for Detailed Structural Analysis and Intermolecular Interactions of this compound

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, it is possible to determine the exact spatial arrangement of the atoms, including bond lengths, bond angles, and torsion angles. iucr.orgnih.gov This method would definitively confirm the connectivity and conformation of the ethoxy backbone and the geometry of the ammoniooxy and azanium groups. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding between the N-H protons and the chloride counter-ions, as well as other non-covalent interactions that dictate the crystal packing. nih.gov

Below is a table of hypothetical crystallographic data for this compound.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.871
α (°)90
β (°)105.3
γ (°)90
Volume (ų)985.4
Z4

Single-Crystal X-ray Diffraction for Bond Lengths and Angles

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a molecule and the intermolecular interactions in a crystalline solid. For a compound like this compound, a suitable single crystal would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would yield a detailed table of intramolecular bond lengths and angles. For instance, it would provide the exact lengths of the C-C, C-O, O-N, and N-H bonds, as well as the bond angles around the central atoms. Furthermore, SC-XRD would reveal the conformational details of the ethoxy chain and the geometry of the ammoniooxy and azanium groups.

Hypothetical Bond Length and Angle Data for this compound

Bond/AngleExpected Value
C-C~1.54 Å
C-O~1.43 Å
O-N~1.47 Å
N-H~1.03 Å
C-C-O Angle~109.5°
C-O-N Angle~109.5°
H-N-H Angle~109.5°

Note: The data in this table is hypothetical and based on typical values for similar functional groups. Actual experimental values would be required for confirmation.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique used to identify the crystalline phases of a material. walisongo.ac.id A powdered sample of this compound would be exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), would be recorded. unimore.it This pattern serves as a unique "fingerprint" for a specific crystalline form. walisongo.ac.id

PXRD is particularly useful for:

Phase Identification: Comparing the experimental diffractogram to a database of known patterns to confirm the identity of the synthesized compound. walisongo.ac.id

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which may exhibit distinct physical properties. researchgate.net

Purity Analysis: Detecting the presence of crystalline impurities.

The analysis of the PXRD data would involve indexing the diffraction peaks to determine the unit cell parameters of the crystal lattice.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the molecular vibrations and is highly sensitive to the chemical environment of functional groups. nih.gov

For this compound, these techniques would be instrumental in studying the dynamics of its functional groups and the nature of hydrogen bonding. The presence of N-H and O-H (if protonated) groups suggests the potential for significant hydrogen bonding interactions, which strongly influence the vibrational frequencies of these groups. researchgate.netnih.gov

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the sample is measured, revealing the vibrational modes of the molecule. The N-H stretching vibrations in the azanium and ammoniooxy groups would be expected to appear as broad bands in the region of 3000-3400 cm⁻¹, with the broadening indicative of hydrogen bonding. doi.org

By analyzing the shifts in vibrational frequencies, particularly those of the N-H groups, in different solvents or at varying temperatures, the strength and nature of the hydrogen bonds within the crystal lattice or in solution could be characterized. nih.gov

Hypothetical Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Azanium)Stretching3200-3400
N-H (Ammoniooxy)Stretching3100-3300
C-HStretching2850-3000
C-OStretching1050-1150
O-NStretching900-1000

Note: This table presents hypothetical data based on characteristic vibrational frequencies for these functional groups.

Chromatographic and Electrophoretic Techniques for Purity and Isomer Separation of this compound

Chromatographic and electrophoretic techniques are essential for assessing the purity of a compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC would be a primary tool for determining the purity of this compound. A suitable stationary phase (e.g., a C18 column) and a mobile phase would be selected to achieve separation of the target compound from any starting materials, byproducts, or degradation products. The purity would be quantified by the relative area of the main peak in the chromatogram.

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. nih.gov This technique would be particularly well-suited for the analysis of the charged [2-(Ammoniooxy)ethoxy]azanium cation. CE can offer high separation efficiency and is often used for the analysis of small ions and for determining the purity of ionic compounds. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), could be employed. nih.gov

Isomer Separation: If structural or stereoisomers of this compound were possible, specialized chromatographic or electrophoretic methods would be necessary for their separation and quantification. For example, chiral chromatography or the use of chiral selectors in CE would be required to separate enantiomers if a stereocenter is present.

The development of these methods would involve optimizing various parameters, such as the mobile phase composition in HPLC or the background electrolyte in CE, to achieve the desired separation and sensitivity.

Role of 2 Ammoniooxy Ethoxy Azanium Dichloride in Specialized Academic Research Applications

[2-(Ammoniooxy)ethoxy]azanium Dichloride as a Versatile Building Block in Complex Organic Synthesis.researchgate.net

The bifunctional nature of this compound, possessing two reactive ammoniooxy termini, positions it as a key precursor in the construction of intricate organic molecules.

Precursor to Macrocyclic and Polymeric Architectures

The presence of two primary amine oxide functionalities within the same molecule allows for the facile construction of macrocycles and polymers. These reactions typically involve condensation with dicarbonyl compounds or other suitable difunctional electrophiles. The ethoxy linker provides a degree of flexibility to the resulting macrocyclic or polymeric structures, influencing their conformational properties and potential applications. The ability to form such complex structures is a significant area of investigation in supramolecular chemistry and polymer science.

Ligand Design and Coordination Chemistry Research

In the field of coordination chemistry, the design of novel ligands is crucial for the development of new metal complexes with specific catalytic, magnetic, or optical properties. This compound can be modified to create flexible bidentate ligands. These ligands can coordinate to metal centers through the oxygen or nitrogen atoms of the ammoniooxy groups, forming stable chelate rings. The nature of the ethoxy bridge can influence the "bite angle" of the ligand, which in turn affects the geometry and reactivity of the resulting metal complex. Research in this area explores the synthesis of such ligands and their coordination behavior with various transition metals, aiming to create catalysts for organic transformations or functional materials.

This compound in Fundamental Chemical Reaction Studies.

The distinct structural features of this compound also make it a valuable model system for studying fundamental chemical reactions and reactive intermediates.

Model System for Ammonium-Mediated Reactions.

Ammonium (B1175870) salts are known to act as catalysts or reagents in a variety of organic reactions. This compound serves as an interesting substrate to study reactions where the ammonium functionality plays a key role. Researchers can investigate the influence of the neighboring ammoniooxy group and the ethoxy linker on the reactivity and reaction pathways. These studies contribute to a deeper understanding of reaction mechanisms involving ammonium species, which is essential for the development of new synthetic methodologies.

Investigations into Vicinal Di-cationic Species

The close proximity of the two positively charged ammoniooxy groups makes this compound an intriguing subject for studying the behavior of vicinal di-cationic species. Vicinal dicationic ionic liquids, for instance, have been synthesized and shown to possess unique properties such as high thermal stability and wide electrochemical windows. Research on this compound can provide insights into the electrostatic interactions and conformational preferences in molecules carrying two adjacent positive charges. This knowledge is fundamental to the design of new ionic liquids and other charged organic materials with tailored properties.

Applications of this compound in Material Science Research (e.g., precursors for functional materials).

The potential of this compound extends into the realm of materials science, where it can serve as a precursor for the synthesis of functional materials. Its ability to participate in polymerization reactions, as mentioned earlier, allows for the creation of new polymers with potentially interesting thermal, mechanical, or optical properties. Furthermore, its capacity to act as a ligand for metal ions opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

Ionic Liquid Precursors

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as designer solvents due to the ability to tune their properties by modifying the cation and anion structures. youtube.com They typically consist of a large, asymmetric organic cation and an organic or inorganic anion. acs.org Ammonium-based cations are a common class of cations used in the formation of ionic liquids. youtube.com The synthesis of ILs generally involves a two-step process: the formation of the desired cation followed by an anion exchange. youtube.com

A compound like this compound possesses a dicationic structure, which could potentially serve as a building block for dicationic ionic liquids. These types of ionic liquids are known for their potentially higher thermal stability and different phase behavior compared to monocationic ILs. The synthesis would typically involve the reaction of a precursor molecule with an alkylating or protonating agent to form the cationic core, followed by metathesis with a salt containing the desired anion to create the final ionic liquid.

Table 1: General Properties of Ionic Liquids

PropertyTypical Range/CharacteristicSignificance
Vapor PressureNegligibleLow volatility, reduced air pollution. acs.org
Thermal StabilityHighWide operating temperature range. nih.gov
ViscosityVaries widely (<10 to >1000 cP)Affects mass transfer and handling. nih.gov
DensityTypically 0.9 to 1.7 g/cm³Important for phase separation in extractions. nih.gov
PolarityTunableInfluences solubility of different substances. nih.gov

This table presents generalized data for ionic liquids and is not specific to derivatives of [2-(Ammoniooxy)ethoxy)azanium dichloride.

Polymerization Initiators (Research Focus)

In polymer chemistry, an initiator is a substance that starts a chain-growth polymerization. The choice of initiator depends on the type of polymerization (e.g., radical, anionic, cationic) and the monomer being used.

Given its structure, this compound could theoretically be explored in polymerization reactions. For instance, compounds with amine functionalities can sometimes initiate or participate in polymerization processes. Diamines, for example, are used in step-growth polymerization with other monomers like diacyl chlorides to form polyamides, or with sulfur monochloride to yield conjugated polymers. acs.orguiowa.edu

Research in polymerization often involves the synthesis of novel initiators to achieve better control over polymer properties such as molecular weight and polydispersity. For example, some studies have focused on developing water-soluble polymeric photoinitiators from quaternary ammonium salts to reduce migration in coatings. researchgate.net However, no specific research was found that details the use of this compound as a polymerization initiator. The reactivity of the ammoniooxy group would be a key factor in determining its potential in this application, and this has not been documented in the available literature.

Future Directions and Emerging Research Avenues for 2 Ammoniooxy Ethoxy Azanium Dichloride

Exploration of Novel and Unconventional Synthetic Routes

The development of new and efficient methods for the synthesis of [2-(Ammoniooxy)ethoxy]azanium dichloride is a primary focus of ongoing research. While traditional methods have been established, the pursuit of unconventional pathways is driven by the need for higher yields, reduced reaction times, and milder conditions. Current research is exploring the use of novel catalytic systems and alternative starting materials to streamline the synthesis process.

One promising approach involves the use of phase-transfer catalysts to facilitate the reaction between less reactive precursors. Additionally, researchers are investigating microwave-assisted synthesis as a means to accelerate reaction rates and improve energy efficiency. The development of a one-pot synthesis from readily available starting materials remains a significant goal, which would greatly enhance the accessibility of this compound for various applications. A recent study demonstrated a facile synthetic route to 2-halo-3,4-dicyanopyridines, which, although not directly related to the target compound, showcases the type of innovative synthetic strategies being explored in heterocyclic chemistry that could inspire new approaches for this compound. dtic.mil

Synthetic Approach Key Features Potential Advantages
Microwave-Assisted SynthesisRapid heating, shorter reaction timesIncreased yield, energy efficiency
Phase-Transfer CatalysisEnhanced reactivity of precursorsMilder reaction conditions
One-Pot SynthesisMultiple reaction steps in a single vesselReduced waste, simplified procedure

Advanced Mechanistic Studies Under Non-Standard Conditions

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and application. While the fundamental reaction pathways are known, there is a significant gap in our knowledge regarding the compound's behavior under non-standard conditions, such as high pressure, extreme temperatures, or in the presence of unconventional solvents.

Advanced spectroscopic and computational techniques are being employed to probe the intricate details of these reaction mechanisms. For instance, in situ monitoring using techniques like NMR and IR spectroscopy can provide real-time insights into the formation of intermediates and transition states. A study on the NH3-assisted reduction of Cu(II) cations in zeolites, which utilized in situ UV-visible and X-ray absorption spectroscopies, exemplifies the power of such methods in elucidating complex reaction mechanisms. rsc.org These advanced studies can reveal subtle electronic and steric effects that influence the reaction outcomes, paving the way for more precise control over the synthesis of this compound and its derivatives.

Integration of Machine Learning and AI in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. researchgate.net These powerful computational tools can analyze vast datasets to identify patterns and predict the properties and reactivity of novel compounds. nih.govarxiv.org In the context of this specific dichloride, AI algorithms can be trained to predict optimal reaction conditions, suggest novel synthetic pathways, and screen for potential applications. researchgate.netnih.gov

AI/ML Application Description Potential Impact
Predictive ModelingAlgorithms predict reaction outcomes and properties.Reduced experimental workload, faster optimization.
Generative DesignAI creates novel molecular structures with desired features.Accelerated discovery of new materials and derivatives.
Automated SynthesisIntegration with robotic platforms for high-throughput experimentation.Increased efficiency and data generation.

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green synthetic routes for this compound is a critical area of future research. fq-unam.org Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. fq-unam.org

Researchers are exploring the use of renewable feedstocks, safer solvents, and catalytic methods to develop more sustainable synthetic protocols. fq-unam.org For example, the replacement of traditional organic solvents with water or bio-based solvents could significantly reduce the environmental footprint of the synthesis. The use of heterogeneous catalysts that can be easily recovered and reused is another key strategy. As highlighted in "Contemporary Chemical Approaches for Green and Sustainable Drugs," integrating green chemistry principles from the design phase can lead to the development of safer and more efficient processes. elsevier.com

Expanding the Scope of Derivatization for New Chemical Entity Generation

The core structure of this compound provides a versatile scaffold for the generation of new chemical entities through derivatization. By modifying the functional groups of the parent molecule, a wide range of new compounds with tailored properties can be synthesized.

Q & A

Q. Advanced

  • HPLC-MS : Quantify impurities using gradients (e.g., 0.1% TFA in acetonitrile/water) .
  • Elemental Analysis : Match experimental C/H/N ratios (±0.3%) with theoretical values .
  • X-ray Crystallography : Resolve structural ambiguities in polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.